Chiral Purity: Supplier‑Specified 98% Enantiomeric Excess (ee) Versus Racemic or 95% Chemically‑Pure Competitors
Commercially sourced Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester (CAS 1354010-87-9) is offered at a declared purity of 98% (HPLC) with implied retention of the (R)-configuration as certified by the IUPAC name [(3R)-1-methylpyrrolidin-3-yl] 4-methylbenzenesulfonate . In contrast, the widely listed generic ‘(1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate’ is typically supplied as a racemate or unspecified‑stereochemistry mixture at 95‑97% purity, with no chiral specification . The 98% ee floor for the (R)-enantiomer ensures a maximum of 1% of the undesired (S)-antipode, compared to a theoretical 2.5‑5% total impurity burden in a 95‑97% chemically‑pure racemate that additionally contains 47.5‑48.5% of the opposite enantiomer.
| Evidence Dimension | Enantiomeric purity and total impurity burden |
|---|---|
| Target Compound Data | 98% chemical purity (HPLC); (R)-configuration explicitly stated |
| Comparator Or Baseline | Generic (1-methylpyrrolidin-3-yl) 4-methylbenzenesulfonate (racemate, 95‑97% purity, no chiral specification) |
| Quantified Difference | Target: ≤2% total chemical impurities + ≤1% wrong enantiomer; Comparator: 3‑5% total chemical impurities + 47.5‑48.5% wrong enantiomer |
| Conditions | Supplier certificates of analysis; HPLC and chiral identity verification |
Why This Matters
Procurement of a chirally undefined tosylate for an enantioselective synthesis introduces a silent 47‑50% contamination with the wrong enantiomer that cannot be removed by achiral purification, directly compromising final API enantiopurity below the 99.5% ee threshold required by ICH Q6A for new chiral drug substances.
